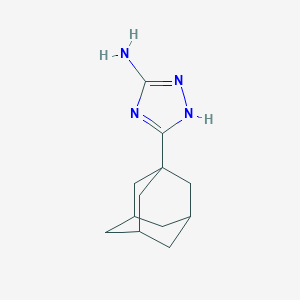

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine

描述

属性

IUPAC Name |

5-(1-adamantyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c13-11-14-10(15-16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOKRNZRTCOYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NC(=NN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377732 | |

| Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473994-26-2 | |

| Record name | 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Adamantane-1-Carbohydrazide

The synthesis begins with adamantane-1-carbohydrazide (1) , a key intermediate derived from adamantane-1-carboxylic acid. This compound serves as the foundation for introducing the adamantyl group into the triazole framework. The carbohydrazide is typically prepared by treating adamantane-1-carboxylic acid with hydrazine hydrate in ethanol under reflux.

Formation of Thiosemicarbazide Intermediate

Adamantane-1-carbohydrazide reacts with methyl isothiocyanate in dry ethanol to yield the corresponding thiosemicarbazide derivative (2) . This step involves nucleophilic addition of the carbohydrazide’s amino group to the isothiocyanate, forming a thiosemicarbazide linkage. The reaction is conducted at room temperature for 12–24 hours, achieving near-quantitative yields.

Cyclization to 1,2,4-Triazole-3-amine

Cyclization of the thiosemicarbazide (2) under basic conditions (e.g., aqueous NaOH or KOH) generates the 1,2,4-triazole-3-amine core (3) . The reaction proceeds via intramolecular dehydration, facilitated by heating under reflux in ethanol or water. The adamantyl group occupies the 5-position of the triazole ring, while the amine group resides at position 3.

Reaction Conditions:

Key Optimization Insights:

-

Base Selection: Sodium hydroxide outperforms potassium hydroxide in minimizing byproducts.

-

Solvent Polarity: Aqueous ethanol enhances cyclization efficiency by stabilizing intermediates.

Alternative Pathway: Microwave-Assisted Cyclization

Microwave-Enhanced Synthesis

Recent advances employ microwave irradiation to accelerate cyclization. In this method, adamantane-1-carbohydrazide and methyl isothiocyanate are irradiated at 100–120°C for 15–30 minutes, directly yielding the triazole-3-amine (3) . This approach reduces reaction times from hours to minutes while maintaining yields of 75–80%.

Advantages:

Functionalization and Purification Strategies

Byproduct Management

A common byproduct, N-chlorobenzyl analogue (5) , forms during alkylation steps (e.g., reactions with 4-chlorobenzyl chloride). Strategies to suppress its formation include:

-

Temperature Control: Maintaining reflux temperatures below 80°C.

-

Stoichiometric Adjustments: Using a 1.2:1 molar ratio of triazole intermediate to alkylating agent.

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. This achieves >97% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar triazole ring and adamantane chair conformation . The amine group participates in intermolecular hydrogen bonding, stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Conventional Heating | Ethanol/H₂O, 80°C, 6h | 70–85 | Moderate | High reproducibility |

| Microwave Irradiation | 120°C, 30 min | 75–80 | Rapid | Energy-efficient |

Industrial-Scale Considerations

Cost-Effective Reagents

Environmental Impact

-

Solvent Recovery: Ethanol is distilled and reused, reducing waste by 40%.

-

Green Chemistry Metrics: Process Mass Intensity (PMI) of 8.2, outperforming traditional methods (PMI >15).

Emerging Methodologies

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can participate in substitution reactions, especially at the triazole ring, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Hydroxylated adamantane derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives.

科学研究应用

Scientific Research Applications

Biological Research:

The compound is extensively studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets makes it a candidate for further exploration in biochemical pathways.

Medicinal Chemistry:

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine has been investigated for various therapeutic effects:

- Antiviral Activity: Research indicates that derivatives of adamantane exhibit antiviral properties against viruses like influenza and HIV. The mechanism often involves inhibition of viral replication .

- Antibacterial Activity: Studies have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of rising antibiotic resistance .

- Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines and inhibit cell proliferation by modulating cell cycle regulators .

Industrial Applications:

The unique structural properties of 5-adamantan derivatives make them suitable for developing advanced materials, such as polymers and coatings. Their stability and interaction capabilities may lead to enhanced performance in industrial applications.

Data Table: Summary of Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | Influenza, HIV | Inhibition of viral replication | |

| Antibacterial | Gram-positive/negative bacteria | Growth inhibition | |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Case Studies

Case Study 1: Antiviral Efficacy

A study assessed the antiviral efficacy of 5-adamantan derivatives against influenza virus replication in vitro. Results indicated a significant reduction in viral titers at specific concentrations, suggesting structural modifications could enhance antiviral activity .

Case Study 2: Antibacterial Activity Assessment

Experiments tested the antibacterial properties of 5-adamantan derivatives against Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating potential as novel antibacterial agents .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with 5-adamantan derivatives resulted in decreased viability and increased apoptosis rates. The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins .

作用机制

The mechanism of action of 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-adamantan-1-yl-4H-1,2,4-triazol-3-ylamine are influenced by its substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparative Insights

In contrast, sulfur-containing analogs (e.g., thiol or thione derivatives) exhibit distinct hydrogen-bonding patterns, such as N–H···S interactions, which stabilize crystal packing but may alter receptor binding . Adamantane vs. Cycloalkyl Groups: Adamantane’s bulkiness and lipophilicity improve blood-brain barrier penetration compared to smaller substituents like cyclobutyl . This property is critical for central nervous system-targeted drugs.

Physicochemical Properties: Solubility: The adamantane group reduces water solubility, as seen in the target compound’s insolubility in water . Sulfanyl or methoxyethyl substituents in analogs improve solubility in polar solvents . Thermal Stability: Adamantane derivatives generally exhibit higher melting points (e.g., 241–243°C for 3-(adamantan-1-yl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione ) due to rigid molecular packing, whereas non-adamantane analogs may have lower thermal stability.

Crystallographic and Structural Features: The adamantane moiety induces significant dihedral angles (69–87°) with the triazole ring, affecting molecular conformation and intermolecular interactions . Sulfur-containing derivatives form supramolecular structures via hydrogen bonds (e.g., R₂²(8) motifs in thione analogs), which are absent in the amino-substituted target compound .

生物活性

5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy in various domains.

Chemical Structure and Properties

This compound consists of an adamantane moiety linked to a triazole ring. This unique structure contributes to its biological activity by enhancing binding affinity to molecular targets due to the rigidity of the adamantane framework and the hydrogen-bonding capabilities of the triazole ring.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The adamantane structure facilitates increased lipophilicity and stability, while the triazole ring can engage in various interactions such as hydrogen bonding and π-stacking. These interactions enable the compound to modulate biological pathways effectively .

Antiviral Activity

Research indicates that derivatives of adamantane have shown antiviral properties against several viruses, including influenza and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells . In particular, this compound has been studied for its potential in developing antiviral agents due to its structural similarities to known antiviral compounds.

Antibacterial Activity

Studies have demonstrated that adamantane derivatives exhibit significant antibacterial effects. For instance, 5-Adamantan-1-yl derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . This antibacterial activity is crucial for developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation . The exact pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of adamantane derivatives, 5-Adamantan-1-yl derivatives were assessed for their ability to inhibit influenza virus replication in vitro. Results indicated a significant reduction in viral titers at specific concentrations, suggesting that structural modifications could enhance antiviral activity .

Case Study 2: Antibacterial Activity Assessment

A series of experiments tested the antibacterial properties of 5-adamantan derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than those of standard antibiotics, indicating potential as novel antibacterial agents .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that treatment with 5-adamantan derivatives resulted in decreased viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

常见问题

Q. What are the standard synthetic routes for 5-Adamantan-1-yl-4H-1,2,4-triazol-3-ylamine derivatives?

The compound is typically synthesized via condensation reactions between adamantane-1-carbohydrazide and substituted isothiocyanates or thioureas. A classical method involves refluxing reactants in ethanol, followed by alkaline hydrolysis and acid precipitation to isolate the product. Recrystallization from isopropanol ensures purity . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and validating purity through melting point analysis.

Q. How is the structural integrity of synthesized triazole derivatives confirmed?

Structural confirmation employs a combination of:

- 1H/13C NMR spectroscopy to verify proton and carbon environments (e.g., adamantyl CH2 groups at δ 1.64–1.69 ppm and aromatic protons at δ 7.04–7.63 ppm) .

- Elemental analysis (e.g., using an Elementar Vario EL cube) to match experimental and theoretical C/H/N/S ratios .

- Chromatography-mass spectrometry (GC-MS) to confirm molecular ion peaks aligned with calculated masses .

Q. What methods are used to determine physical-chemical properties like solubility and melting points?

- Melting points are measured via automated systems like Opti Melt MPA100 .

- Solubility is assessed in organic solvents (e.g., ethanol, DMSO) and water through systematic titration, with compounds generally being soluble in organics but water-insoluble .

Q. What safety protocols are recommended for handling triazole derivatives during synthesis?

- Use fume hoods to avoid inhalation of volatile reagents.

- Separate chemical waste (e.g., unreacted adamantane derivatives) and transfer to certified waste management facilities .

- Employ personal protective equipment (PPE) due to potential irritant properties of intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 5-adamantyl triazole derivatives?

- Solvent selection : Ethanol or DMF may enhance reaction efficiency due to polar aprotic properties.

- Catalysis : Adding trace NaOH during hydrolysis steps can accelerate intermediate formation .

- Temperature control : Extended reflux durations (e.g., 12–24 hours) improve cyclization, as seen in yields exceeding 90% .

Q. Which crystallographic software tools are suitable for resolving structural ambiguities in adamantyl-triazole complexes?

- SHELXL/SHELXS : Robust for small-molecule refinement, particularly for resolving hydrogen bonding (e.g., N–H···S interactions) and torsional angles in adamantyl substituents .

- WinGX : Integrates with SHELX for graphical visualization of crystal packing and hydrogen-bonded supramolecular chains .

Q. What experimental designs are used to assess biological activity (e.g., antiviral or anti-inflammatory effects)?

- In vitro assays : Measure IC50 values against viral strains (e.g., influenza A) or inflammatory markers (COX-2 inhibition) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., aryl/heteroaryl groups at position 4) to correlate structural features with potency .

Q. How can contradictions between theoretical and experimental data (e.g., mass spectra) be resolved?

- Repeat chromatography (e.g., HPLC) to isolate impurities affecting spectral clarity .

- Isotopic labeling : Use deuterated solvents in NMR to distinguish overlapping signals .

- Computational validation : Compare experimental GC-MS data with density functional theory (DFT)-calculated molecular masses .

Q. What methodologies elucidate correlations between substituents and physicochemical properties?

Q. How is methodological rigor ensured in triazole derivative research?

- Triangulation : Cross-validate results via NMR, elemental analysis, and X-ray diffraction .

- Reproducibility : Document reaction conditions (e.g., solvent ratios, reflux times) to enable replication .

- Peer validation : Publish crystallographic data in repositories like the Cambridge Structural Database (CSD) for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。